molecular formula C7H13BrO2 B044996 5-Bromopentyl acetate CAS No. 15848-22-3

5-Bromopentyl acetate

Cat. No.: B044996
CAS No.: 15848-22-3
M. Wt: 209.08 g/mol
InChI Key: JIHJLQWUVZUKCH-UHFFFAOYSA-N
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Description

5-Bromopentyl acetate: is an organic compound with the chemical formula C7H13BrO2 . It is a colorless to light yellow liquid known for its applications in various chemical processes. The compound is characterized by its bromine and acetate functional groups, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentyl acetate can be synthesized through the esterification of 5-bromo-1-pentanol with acetic anhydride. The reaction is typically carried out in the presence of a base such as anhydrous sodium carbonate and a catalyst like N,N-dimethyl-4-aminopyridine. The reaction mixture is stirred under ice cooling, and the product is obtained after washing and distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopentyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Esterification: Acetic anhydride and catalysts like N,N-dimethyl-4-aminopyridine are used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromopentyl acetate is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its bromine and acetate groups provide a versatile platform for introducing these functional groups into different molecules .

Biology and Medicine: The compound is used to model the toxicity of haloesters on marine bacterium such as Vibrio fischeri. It is also employed in the synthesis of biologically active molecules .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates for various chemical processes .

Comparison with Similar Compounds

  • 5-Bromo-1-pentanol
  • Methyl bromoacetate
  • Bromomethyl acetate

Comparison: 5-Bromopentyl acetate is unique due to its combination of bromine and acetate functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis .

Properties

IUPAC Name

5-bromopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJLQWUVZUKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166431
Record name 5-Bromopentyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15848-22-3
Record name 5-Bromopentyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15848-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopentyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromopentyl acetate
Source EPA DSSTox
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Record name 5-bromopentyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 5-Bromopentyl acetate in the context of the research paper?

A1: While the abstract doesn't explicitly detail the use of this compound, its synthesis [] suggests a role in the broader research goal of designing compounds capable of macrocyclic ring-chain tautomerism. These compounds likely serve as precursors or building blocks for larger, more complex molecules with the desired tautomeric properties.

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